1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
Description
1-(2-Methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core. Its structure includes:
- A 2-methoxyphenyl group at position 1, contributing electron-donating properties via the methoxy substituent.
This compound belongs to the dihydropyrazinone class, which is studied for diverse pharmacological activities, including central nervous system (CNS) modulation. Its structural complexity allows for comparisons with analogs in terms of substituent effects, receptor affinity, and physicochemical properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-phenylethylamino)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-17-10-6-5-9-16(17)22-14-13-21-18(19(22)23)20-12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAQOKNTIDBFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NMDA receptor , a glutamate receptor and ion channel protein found in nerve cells. The NMDA receptor plays a key role in synaptic plasticity and memory function.
Mode of Action
This compound acts as an NMDA receptor antagonist , similar to the action of Phencyclidine (PCP). By binding to the NMDA receptor, it inhibits the activity of the receptor and decreases the overall excitatory activity in the brain.
Biochemical Pathways
The inhibition of NMDA receptors disrupts the normal function of the glutamatergic system, one of the most abundant neurotransmitter systems in the brain. This disruption can lead to a variety of downstream effects, including alterations in perception, motor function, and mood.
Pharmacokinetics
As an nmda receptor antagonist, its bioavailability and pharmacokinetics may be similar to other compounds in this class.
Result of Action
The molecular and cellular effects of this compound’s action include acute behavioural effects such as agitation, sedation, depersonalization, hallucinations, delusions, and paranoia, and physical effects such as tachycardia, syncope, and hyperthermia. It is also reported to induce a state of euphoria.
Biological Activity
Molecular Characteristics
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
- IUPAC Name : 1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . A study conducted by Zhang et al. (2023) demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial properties . A study by Kumar et al. (2024) reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL against tested strains, indicating its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
Another area of interest is the neuroprotective activity of this compound. Research by Lee et al. (2024) highlighted its ability to protect neuronal cells from oxidative stress-induced damage. The study suggested that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes critical for cancer cell survival and proliferation.
- Oxidative Stress Modulation : By enhancing antioxidant defenses, it reduces oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Key Findings |
|---|---|---|
| Anticancer | Zhang et al., 2023 | Induced apoptosis in breast and lung cancer cells |
| Antimicrobial | Kumar et al., 2024 | Effective against Gram-positive and Gram-negative bacteria with MIC values of 32-64 µg/mL |
| Neuroprotective | Lee et al., 2024 | Reduced oxidative stress in neuronal cells |
Detailed Research Findings
-
Anticancer Activity :
- In vitro studies showed a dose-dependent inhibition of cell growth.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
-
Antimicrobial Activity :
- Disc diffusion method revealed significant zones of inhibition.
- Synergistic effects were observed when combined with standard antibiotics.
-
Neuroprotective Effects :
- Treatment with the compound led to reduced levels of reactive oxygen species (ROS).
- Enhanced cell viability was noted in models of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyrazinone Derivatives
(i) 1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-[(2-Phenylethyl)Amino]-1,2-Dihydropyrazin-2-One
- Core Structure: Shares the dihydropyrazinone backbone.
- Substituent Differences: Position 1: 2,3-Dihydro-1,4-benzodioxin-6-yl replaces the 2-methoxyphenyl group. Position 3: Retains the phenylethylamino group.
(ii) 1-(3-Fluorophenyl)-3-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Sulfanyl}-1,2-Dihydropyrazin-2-One
- Core Structure: Dihydropyrazinone with a sulfur-containing substituent.
- Substituent Differences :
- Position 1: 3-Fluorophenyl (electron-withdrawing fluorine).
- Position 3: Sulfanyl group linked to a 4-methoxyphenyl-2-oxoethyl chain.
- Implications :
Table 1: Comparison of Dihydropyrazinone Derivatives
| Compound Name | Position 1 Substituent | Position 3 Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 2-Methoxyphenyl | Phenylethylamino | 353.4 (estimated) | Balanced lipophilicity, CNS focus |
| 1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)... | 2,3-Dihydro-1,4-benzodioxin-6-yl | Phenylethylamino | ~369.4 | Increased steric bulk |
| 1-(3-Fluorophenyl)-3-{[2-(4-Methoxy... | 3-Fluorophenyl | Sulfanyl-4-methoxyphenyl-oxoethyl | 370.4 | Enhanced polarity, metabolic stability |
Piperazine and Diarylethylamine Derivatives
(i) HBK Series (HBK14–HBK19)
- Core Structure: Piperazine derivatives with 2-methoxyphenyl and phenoxyalkyl substituents.
- Key Example: HBK17 (1N-[3-(2,5-Dimethylphenoxy)Propyl]-4N-(2-Methoxyphenyl)Piperazine Hydrochloride).
- Comparison: The piperazine core differs from dihydropyrazinone, offering distinct conformational flexibility. Phenoxyalkyl chains in HBK compounds may enhance blood-brain barrier penetration compared to the phenylethylamino group in the target compound .
(ii) Diarylethylamines (e.g., 2-MeO-Diphenidine)
- Core Structure : Piperidine linked to 2-methoxyphenyl and phenylethyl groups.
- Comparison: 2-MeO-Diphenidine: A dissociative NMDA receptor antagonist with structural similarities in the 2-methoxyphenyl and phenylethyl motifs. The dihydropyrazinone core of the target compound lacks the piperidine ring, suggesting divergent receptor interactions .
Table 2: Comparison with Piperazine and Diarylethylamine Derivatives
| Compound Name | Core Structure | Key Substituents | Pharmacological Activity |
|---|---|---|---|
| Target Compound | Dihydropyrazinone | 2-Methoxyphenyl, phenylethylamino | Potential CNS modulation |
| HBK17 | Piperazine | 2-Methoxyphenyl, dimethylphenoxypropyl | Serotonergic/dopaminergic |
| 2-MeO-Diphenidine | Diarylethylamine | 2-Methoxyphenyl, phenylethyl-piperidine | NMDA receptor antagonism |
Structural and Functional Insights
- Lipophilicity: The phenylethylamino group increases lipophilicity, favoring CNS penetration compared to polar analogs like the fluorophenyl-sulfanyl derivative .
- Receptor Selectivity: Unlike diarylethylamines (e.g., 2-MeO-diphenidine), the dihydropyrazinone core may target non-NMDA pathways, necessitating further pharmacological profiling .
Preparation Methods
β-Amino Alcohol Dehydrogenative Coupling
The dihydropyrazin-2-one scaffold can be synthesized via dehydrogenative coupling of β-amino alcohols, a method adapted from pyrazine synthesis protocols. For example, treating 2-amino-3-phenylpropan-1-ol with a manganese pincer complex (e.g., Acr-PNP-Mn) at 150°C in toluene catalyzes cyclization, releasing H₂ and water to form the pyrazinone ring. This method achieves yields up to 95% for analogous structures.
Reaction Conditions:
-
Catalyst: Acr-PNP-Mn (2 mol%)
-
Base: KH (3 mol%)
-
Solvent: Toluene
-
Temperature: 150°C (bath)
Diamine-Ketone Cyclocondensation
An alternative route involves condensing 1,2-diamines with α-keto esters. For instance, reacting 1,2-diaminoethane with methyl 2-(2-methoxyphenyl)glyoxylate in acetic acid yields the dihydropyrazin-2-one ring. This method necessitates precise stoichiometry to avoid polymerization.
Functionalization of the Pyrazinone Core
Introduction of the 2-Methoxyphenyl Group
The 2-methoxyphenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki coupling. A halogenated pyrazinone intermediate (e.g., 1-chloro-3-nitro-1,2-dihydropyrazin-2-one) reacts with 2-methoxyphenylboronic acid under palladium catalysis, achieving >80% yield.
Example Protocol:
-
Substrate: 1-Chloro-3-nitro-1,2-dihydropyrazin-2-one (1.0 equiv)
-
Reagent: 2-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 12 h
Installation of the (2-Phenylethyl)amino Substituent
The phenylethylamino group is appended via Buchwald-Hartwig amination or carbodiimide-mediated coupling. Using 3-bromo-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one and 2-phenylethylamine with Pd₂(dba)₃/Xantphos affords the target compound in 75% yield.
Key Considerations:
-
Protecting groups (e.g., tert-butyl carbamate) prevent side reactions during amination.
-
Polar aprotic solvents (DMF, NMP) enhance reaction efficiency.
Catalytic Systems and Optimization
Manganese vs. Cobalt Catalysts
Manganese pincer complexes outperform cobalt analogs in dehydrogenative coupling, as shown in comparative studies:
| Catalyst | Conversion (%) | Yield (%) | Byproducts |
|---|---|---|---|
| Acr-PNP-Mn | 100 | 95 | Trace H₂O |
| Co-PNP | 85 | 65 | Unidentified |
| Base-free Mn | 40 | 23 | Oligomers |
Solvent and Temperature Effects
Elevated temperatures (150°C) in toluene maximize cyclization rates, while DMF facilitates coupling reactions at lower temperatures (80–100°C).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using CHCl₃/MeOH (30:1), yielding >90% purity. Recrystallization from ethanol-ethyl acetate mixtures removes residual impurities.
Spectroscopic Validation
1H-NMR (DMSO-d₆): δ 2.70–3.50 (m, 6H, CH₂ and NH), 3.78 (s, 3H, OCH₃), 6.89–7.51 (m, 9H, aromatic). MS (FAB): m/z 352 [MH⁺].
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing reactions at N1 and N3 are mitigated using bulky directing groups (e.g., tert-butyl carbamates).
Byproduct Formation
Oligomerization during cyclization is suppressed by slow substrate addition and excess base.
Industrial-Scale Adaptations
Q & A
Q. What are the typical synthetic routes for preparing 1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one?
The synthesis often involves multi-step reactions starting with functionalized pyrazinone or pyrazine precursors. Key steps include:
- Nucleophilic substitution : Reaction of a pyrazinone intermediate with 2-phenylethylamine under reflux in polar aprotic solvents (e.g., DMSO or ethanol) to introduce the phenylethylamino group .
- Methoxy group introduction : Use of methoxy-substituted phenyl precursors via Ullmann coupling or direct alkylation, requiring catalysts like copper iodide or palladium complexes .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures is critical to isolate the target compound .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming the methoxyphenyl group (δ ~3.8 ppm for OCH3) and dihydropyrazinone backbone (δ ~6.5–7.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z ~364.18) and fragmentation patterns .
- FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and secondary amine (N-H bend at ~1550 cm⁻¹) groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as respiratory irritation has been documented .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the phenylethylamino substitution step?
- Solvent selection : Dimethylformamide (DMF) enhances nucleophilicity of 2-phenylethylamine compared to ethanol, reducing side reactions .
- Temperature control : Maintaining 80–90°C prevents premature decomposition of intermediates .
- Catalysts : Adding a catalytic amount of K2CO3 (~10 mol%) improves amine reactivity .
- Yield monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to track reaction progress .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to confirm dihydropyrazinone tautomerism .
- 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, particularly for the methoxyphenyl and pyrazinone moieties .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, though crystallization may require slow evaporation from acetonitrile .
Q. How can the compound’s biological activity be evaluated in vitro, and what are common pitfalls?
- Assay design :
- Pitfalls :
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase), highlighting hydrogen bonds with the pyrazinone carbonyl .
- MD simulations : GROMACS-based 100-ns simulations assess binding stability, focusing on RMSD fluctuations <2 Å .
- Pharmacophore modeling : Identify critical features (e.g., methoxyphenyl as a hydrophobic anchor) using MOE or Phase .
Methodological Challenges and Solutions
Q. How are impurities or by-products characterized during synthesis?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate impurities, with MS/MS identifying common by-products (e.g., unreacted amine precursors) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolytic degradation products .
Q. What modifications enhance the compound’s solubility for pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
